1'-(5-Bromo-2-methoxybenzyl)-3-methyl-1,4'-bipiperidine
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Overview
Description
1’-(5-Bromo-2-methoxybenzyl)-3-methyl-1,4’-bipiperidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bromine atom and a methoxy group attached to a benzyl ring, which is further connected to a bipiperidine structure. The unique arrangement of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(5-Bromo-2-methoxybenzyl)-3-methyl-1,4’-bipiperidine typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the bromination of 2-methoxybenzyl alcohol to form 5-bromo-2-methoxybenzyl bromide . This intermediate is then reacted with 3-methyl-1,4’-bipiperidine under controlled conditions to yield the target compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 1’-(5-Bromo-2-methoxybenzyl)-3-methyl-1,4’-bipiperidine may involve large-scale bromination and subsequent coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1’-(5-Bromo-2-methoxybenzyl)-3-methyl-1,4’-bipiperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to remove the bromine atom or convert the methoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of dehalogenated or hydroxylated products.
Scientific Research Applications
1’-(5-Bromo-2-methoxybenzyl)-3-methyl-1,4’-bipiperidine has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 1’-(5-Bromo-2-methoxybenzyl)-3-methyl-1,4’-bipiperidine involves its interaction with specific molecular targets. One notable pathway is the inactivation of eukaryotic translation initiation factor 2-alpha (eIF2-α), which regulates protein synthesis . The compound induces phosphorylation of eIF2-α, leading to reduced protein translation and altered cellular responses to stress . Additionally, it activates protein kinase RNA-activated (PKR) kinase and nuclear factor-κB (NF-κB), further modulating cellular pathways .
Comparison with Similar Compounds
Similar Compounds
1-(4-Biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate: Shares a similar benzyl and bromine structure but differs in the piperazine moiety.
2-Bromo-5-methoxybenzyl bromide: A simpler compound with only the benzyl and bromine groups.
Uniqueness
1’-(5-Bromo-2-methoxybenzyl)-3-methyl-1,4’-bipiperidine is unique due to its bipiperidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for studying specific molecular interactions and developing new therapeutic agents.
Properties
Molecular Formula |
C19H29BrN2O |
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Molecular Weight |
381.3 g/mol |
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-(3-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C19H29BrN2O/c1-15-4-3-9-22(13-15)18-7-10-21(11-8-18)14-16-12-17(20)5-6-19(16)23-2/h5-6,12,15,18H,3-4,7-11,13-14H2,1-2H3 |
InChI Key |
PVVZIKSNMTWZHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2CCN(CC2)CC3=C(C=CC(=C3)Br)OC |
Origin of Product |
United States |
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